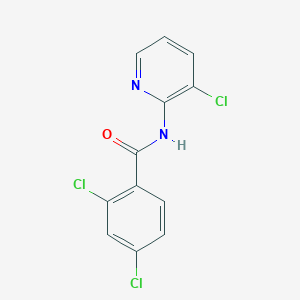
2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide, also known as pyridate, is a selective herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1970s and has since become a popular herbicide due to its effectiveness and low toxicity. Pyridate works by inhibiting the growth of weeds, while leaving crops unharmed. In
Mecanismo De Acción
Pyridate works by inhibiting the biosynthesis of lipids in plants. Specifically, it inhibits the enzyme acetyl-CoA carboxylase, which is involved in the production of fatty acids. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Pyridate has been shown to have low toxicity to mammals, birds, and aquatic organisms. It is rapidly metabolized and excreted from the body, with no evidence of accumulation in tissues. Pyridate has also been shown to have no adverse effects on the growth and development of crops.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridate is a useful tool for studying the role of lipids in plant growth and development. It can be used to investigate the biochemical and physiological effects of lipid biosynthesis inhibition in plants. However, 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide has a short half-life in the environment, which can make it difficult to carry out long-term experiments.
Direcciones Futuras
There are several areas of research that could benefit from further investigation of 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide. One potential application is in the development of new herbicides that are effective against weeds that have developed resistance to current herbicides. Another area of research is the potential use of 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells. Finally, further investigation is needed to better understand the mechanisms underlying the low toxicity of 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide to mammals, birds, and aquatic organisms.
In conclusion, 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide is a selective herbicide that has been widely used in agriculture for several decades. Its effectiveness, low toxicity, and selectivity make it a valuable tool for controlling weeds. Pyridate has also been studied for its potential use in the treatment of cancer and as a tool for investigating the role of lipids in plant growth and development. Further research is needed to fully explore the potential applications of 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide in these areas.
Métodos De Síntesis
Pyridate can be synthesized through a multistep process, starting with the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to produce 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with 3-chloro-2-pyridinecarboxylic acid to produce 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide. The synthesis process is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
Pyridate has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. Pyridate is also effective in controlling weeds that have developed resistance to other herbicides. In addition to its use in agriculture, 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide has also been studied for its potential use in the treatment of certain types of cancer.
Propiedades
IUPAC Name |
2,4-dichloro-N-(3-chloropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O/c13-7-3-4-8(10(15)6-7)12(18)17-11-9(14)2-1-5-16-11/h1-6H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOZHOSVMMNLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

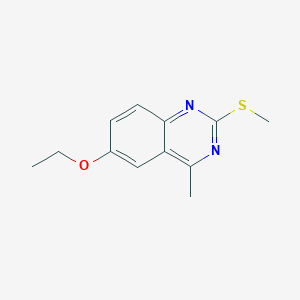
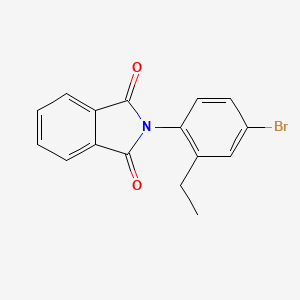


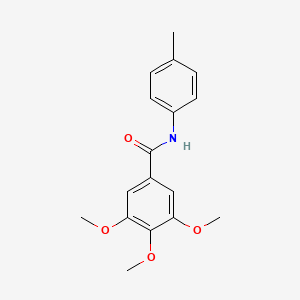

![4-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B5738561.png)
![methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate](/img/structure/B5738568.png)
![N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5738571.png)

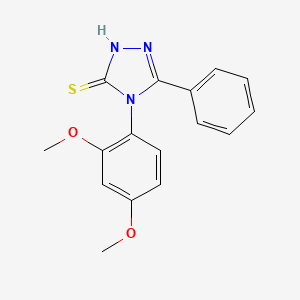
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5738607.png)
![4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5738611.png)
